4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine
Description
4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine is a heterocyclic compound comprising a thiazole ring substituted with a tert-butyl group at position 4 and a thiomorpholine ring at position 2. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, distinguishes this compound from its morpholine (oxygen-containing) analogs.
Properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S2/c1-11(2,3)9-8-15-10(12-9)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNTZDPZOFOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques like recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions. Notably, it can undergo oxidation, reduction, and substitution reactions to yield a range of derivatives, which are valuable for further chemical exploration and application in material science.
Biology
In biological research, this compound has been investigated for its ability to modulate biological pathways. Studies have shown that it interacts with multiple molecular targets, influencing oxidative stress pathways and inhibiting inflammatory mediators. Its potential as a therapeutic agent is particularly notable in the context of cancer treatment, where it has been observed to induce apoptosis in cancer cells.
Medicine
The medicinal applications of this compound are significant due to its anti-inflammatory , antioxidant , and anti-tumor properties. Research indicates that it may play a role in the development of new therapeutic agents aimed at treating chronic inflammatory diseases and various types of cancer. Its efficacy in reducing tumor growth has been highlighted in several studies, suggesting its potential as a less toxic alternative to existing chemotherapeutic agents .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in various sectors, including pharmaceuticals and agrochemicals. The versatility of this compound makes it a valuable asset in both research and commercial settings.
Case Study 1: Antitumor Activity
A study evaluating the antitumor effects of this compound demonstrated a significant reduction in tumor volume compared to control groups. The compound was administered in vivo, showing superior efficacy over traditional chemotherapeutics while maintaining lower toxicity levels. This indicates its potential as a promising candidate for cancer therapy .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on its anti-inflammatory properties, researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The compound’s thiazole ring plays a crucial role in its biological activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and biological activities:
Structural and Functional Differences
Thiomorpholine vs. Morpholine :
- Thiomorpholine’s sulfur atom increases lipophilicity (logP ~1.5–2.0 higher than morpholine analogs) and introduces a metabolically labile site for oxidation to sulfoxides/sulfones .
- In 4-(4-nitrophenyl)thiomorpholine, sulfur enables weak C–H···O hydrogen bonding, influencing crystal packing and solubility compared to morpholine analogs .
Substituent Effects :
- Tert-butyl group : Enhances steric shielding and lipophilicity, as seen in 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (logP ~3.5) . This may improve blood-brain barrier penetration in drug candidates.
- Nitrophenyl vs. tert-butyl : Nitro groups confer electron-withdrawing effects, reducing basicity of the thiomorpholine nitrogen (pKa ~6.5 vs. ~8.2 for tert-butyl analogs) .
Pharmacological Implications
- Antimicrobial Activity : Thiomorpholine derivatives, such as 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide, show moderate antimicrobial activity against Gram-positive bacteria (MIC 8–32 µg/mL) . The tert-butyl-thiazole moiety may enhance target binding in kinase inhibitors (e.g., IC50 < 1 µM for analogous compounds) .
- COX/LOX Inhibition : Thiazole-tert-butyl hybrids (e.g., N-[4-(tert-butyl)thiazol-2-yl]acetamide derivatives) exhibit dual COX-1/COX-2 inhibition (IC50 ~9–12 µM) .
Biological Activity
4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine is a thiomorpholine derivative recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered attention in various fields of research due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The thiazole ring within the compound plays a crucial role in facilitating interactions with specific enzymes and receptors, which enhances its therapeutic efficacy.
Biological Activities
The compound exhibits a range of biological activities:
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory properties.
- Antioxidant Activity : By modulating oxidative stress pathways, it protects cells from oxidative damage.
- Antitumor Effects : The compound induces apoptosis in various cancer cell lines, making it a candidate for cancer therapy .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Cancer Research : In vitro studies demonstrated that this compound effectively reduces cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values observed were promising, indicating significant antiproliferative activity .
- Inflammatory Disorders : The compound has been shown to mitigate symptoms in models of inflammatory diseases by reducing levels of inflammatory markers and improving tissue integrity.
- Oxidative Stress Models : In models assessing oxidative stress, the compound demonstrated a capacity to scavenge free radicals and reduce markers of oxidative damage.
Comparative Analysis
A comparison with similar compounds highlights the unique advantages of this compound:
| Compound Name | Structure | Key Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antitumor | 10 |
| 4-Tert-butyl-N-(1,3-thiazol-2-yl)benzamide | Structure | Anti-inflammatory | 15 |
| 2-Amino-4-phenylthiazole | Structure | Antiproliferative | 8 |
This table illustrates that while other compounds exhibit notable activities, the unique structural features of this compound confer enhanced anti-inflammatory and antioxidant properties.
Case Studies
Several case studies have explored the efficacy of this compound:
- Case Study 1 : A study on breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis through caspase activation pathways .
- Case Study 2 : In an animal model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines in serum samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
